(1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid
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Overview
Description
(1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid typically involves the amination of alpha-bromocarboxylic acids. This method provides a straightforward approach to preparing alpha-aminocarboxylic acids . The reaction conditions often include the use of bromine and phosphorus trichloride to prepare the bromoacid, followed by amination to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as enzymatic synthesis or catalytic hydrogenation. These methods are designed to produce the compound in larger quantities while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a keto acid, while reduction may produce a cyclopentane derivative with an amine group.
Scientific Research Applications
(1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes at the molecular level. The exact pathways and targets are still under investigation, but its unique structure suggests it could have significant biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane derivatives: These compounds share the cyclopentane ring structure but differ in functional groups.
Amino acids: Other amino acids with similar side chains or functional groups.
Uniqueness
What sets (1S,2R,4R)-2-Amino-4-hydroxycyclopentane-1-carboxylic acid apart is its specific stereochemistry and combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(1S,2R,4R)-2-amino-4-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-5-2-3(8)1-4(5)6(9)10/h3-5,8H,1-2,7H2,(H,9,10)/t3-,4+,5-/m1/s1 |
InChI Key |
NSGWHGZCFYZYMB-MROZADKFSA-N |
Isomeric SMILES |
C1[C@H](C[C@H]([C@H]1C(=O)O)N)O |
Canonical SMILES |
C1C(CC(C1C(=O)O)N)O |
Origin of Product |
United States |
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